Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate
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Overview
Description
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple tert-butyl groups and a cobalt ion in a +3 oxidation state. The presence of these bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate typically involves the reaction of cobalt(II) acetate with the appropriate ligand under controlled conditions. The ligand, 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate, is synthesized separately and then introduced to the cobalt(II) acetate solution. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate can undergo various types of chemical reactions, including:
Oxidation: The cobalt ion in the +3 oxidation state can participate in redox reactions, acting as an oxidizing agent.
Reduction: Under certain conditions, the cobalt(3+) ion can be reduced to cobalt(2+).
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield cobalt(2+) complexes, while oxidation reactions may produce various oxidized forms of the ligand .
Scientific Research Applications
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate has several scientific research applications:
Mechanism of Action
The mechanism of action of cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate involves its ability to participate in redox reactions. The cobalt ion can accept and donate electrons, making it an effective catalyst in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: A simpler cobalt compound with similar catalytic properties but lacking the bulky tert-butyl groups.
Cobalt(III) acetylacetonate: Another cobalt(3+) complex used in catalysis, but with different ligands and reactivity.
Cobalt(II) chloride: A common cobalt compound used in various chemical reactions, but with different properties and applications.
Uniqueness
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate is unique due to its complex structure and the presence of multiple tert-butyl groups. These groups provide steric hindrance, which can influence the compound’s reactivity and stability, making it a valuable catalyst in specific reactions .
Properties
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLTZRSRNDSBPH-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55CoN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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